molecular formula C8H10O4 B14886206 Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate

Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate

Cat. No.: B14886206
M. Wt: 170.16 g/mol
InChI Key: MXDNCBBSDNNAOB-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10O4 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be synthesized through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate. This process involves the use of specific reagents and conditions to achieve the desired product . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ethyl 3-carboxy-4,5-dihydrofuran-2-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-4,5-dihydrofuran-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl and ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 4-formyl-2,3-dihydrofuran-5-carboxylate

InChI

InChI=1S/C8H10O4/c1-2-11-8(10)7-6(5-9)3-4-12-7/h5H,2-4H2,1H3

InChI Key

MXDNCBBSDNNAOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCO1)C=O

Origin of Product

United States

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